molecular formula C30H24N6O6 B15174750 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

Cat. No.: B15174750
M. Wt: 564.5 g/mol
InChI Key: ILDAYPHPBURGQG-BBYYJEGRSA-N
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Description

“N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the nitro group and the formation of the spirocyclic structure. The final step involves the acylation of the phenyl group with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” may be investigated for its pharmacological properties. Its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent could be explored through preclinical and clinical studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic devices. Its complex structure may impart unique physical and chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” involves its interaction with specific molecular targets. The indole moiety may bind to protein receptors or enzymes, modulating their activity. The nitro group could participate in redox reactions, generating reactive oxygen species that affect cellular processes. The spirocyclic structure may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-amino-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide
  • N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-hydroxy-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide

Uniqueness

The uniqueness of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” lies in its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C30H24N6O6

Molecular Weight

564.5 g/mol

IUPAC Name

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

InChI

InChI=1S/C30H24N6O6/c1-15(37)32-17-6-8-18(9-7-17)35-27(38)25-24(12-16-14-31-22-5-3-2-4-20(16)22)34-30(26(25)28(35)39)21-13-19(36(41)42)10-11-23(21)33-29(30)40/h2-11,13-14,24-26,31,34H,12H2,1H3,(H,32,37)(H,33,40)/t24?,25-,26+,30?/m1/s1

InChI Key

ILDAYPHPBURGQG-BBYYJEGRSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)NC3CC6=CNC7=CC=CC=C76

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)CC6=CNC7=CC=CC=C76

Origin of Product

United States

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